Superior Lipophilicity vs Trifluoromethyl Group
The trifluoromethylthio (SCF3) group confers a Hansch hydrophobicity parameter (π) of 1.44, which is 64% greater than the π = 0.88 for the corresponding trifluoromethyl (CF3) group [1]. This quantitative difference is established from extensive compilations of partition coefficients and is recognized as a key driver for enhancing passive membrane permeability and oral absorption potential in drug candidates [2]. Consequently, 5-((trifluoromethyl)thio)pyridin-3-amine is intrinsically more lipophilic than its direct CF3 analog, 5-(trifluoromethyl)pyridin-3-amine.
π CF3: 0.88
Δ +0.56 (64% higher)
| Evidence Dimension | Lipophilicity (Hansch Hydrophobicity Parameter, π) |
|---|---|
| Target Compound Data | π = 1.44 (for SCF3 group) |
| Comparator Or Baseline | π = 0.88 (for CF3 group) |
| Quantified Difference | +0.56 (64% higher) |
| Conditions | Derived from octanol/water partition coefficient studies of substituted benzenes and heterocycles |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, which is a critical parameter for lead optimization in drug discovery and agrochemical development.
- [1] Xu, X.-H. et al. Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. Tetrahedron Lett. 2016, 57, 1049-1059. View Source
- [2] Ghiazza, C.; Billard, T.; Dickson, C.; Tlili, A.; Gampe, C. M. Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem 2019, 14, 1586-1589. View Source
